3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate
Description
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate (CAS: Not provided; molecular formula: C₁₀H₂₁BrO₃Si; MW: 297.26 g/mol) is a brominated ester functionalized with an ethoxy-dimethylsilyl group. The compound features a propyl linker connecting the silyl ether moiety to the 2-bromo-2-methylpropanoate ester ().
Key structural attributes:
- Silane group: Ethoxy(dimethyl)silyl provides surface adhesion properties via hydrolysis to silanol (Si–OH).
- Bromoester: The tertiary bromine at the β-position enhances susceptibility to nucleophilic substitution or elimination reactions.
- Steric hindrance: The methyl groups on the propanoate and silyl ether limit accessibility to reactive sites, modulating reaction kinetics.
Properties
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO3Si/c1-6-15-16(4,5)9-7-8-14-10(13)11(2,3)12/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHHEMQMQMAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOC(=O)C(C)(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692833 | |
| Record name | 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265119-86-6 | |
| Record name | 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoyl chloride with ethoxy(dimethyl)silane under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ethoxy(dimethyl)silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Condensation Reactions: The compound can participate in condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as tin or titanium compounds are often used to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Reactions: New compounds with different functional groups replacing the bromine atom.
Hydrolysis: Silanols and other hydrolyzed products.
Condensation Reactions: Siloxane polymers and oligomers.
Scientific Research Applications
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si. It is a colorless to pale yellow liquid with low volatility and solubility and is often used as a crosslinking agent or modifier in various industrial applications, including sealants, adhesives, paints, and coatings.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry Used as a crosslinking agent in the synthesis of polymers and resins. For surface-initiated atom-transfer radical-polymerization, ATRP .
- Biology Employed in the modification of biomolecules for various biochemical assays.
- Medicine Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
- Industry Utilized in the production of high-performance coatings, sealants, and adhesives due to its ability to enhance water resistance, adhesion, and weatherability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, brominated compounds have been shown to interfere with bacterial quorum sensing, leading to reduced biofilm formation and enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
Mechanism of Action
The mechanism of action of 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with various substrates. The ethoxy(dimethyl)silyl group can react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective crosslinking agent, enhancing the mechanical properties and stability of materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate
- Structure : Replaces ethoxy(dimethyl)silyl with trimethoxysilyl.
- Key Differences: Hydrolysis rate: Trimethoxysilyl hydrolyzes faster than ethoxy(dimethyl)silyl due to increased methoxy group reactivity . Adhesion properties: Higher silanol density post-hydrolysis improves bonding to inorganic substrates (e.g., glass, metals). Molecular Weight: C₁₁H₂₁BrO₅Si (MW: ~349.3 g/mol), larger than the target compound due to additional oxygen atoms.
Methyl 2-bromo-2-methylpropanoate
- Structure : Lacks the silylpropyl group.
- Key Differences :
- Volatility : Lower molecular weight (C₅H₇BrO₂; MW: 179.01 g/mol) increases volatility.
- Reactivity : Absence of silane limits use in surface modification but retains bromoester reactivity for alkylation or polymerization initiators.
Brominated Chalcone Derivatives ()
The compound 2-(2-(Diethylamino)ethoxy-3'-bromo-4,6-dimethoxymethoxychalcone (MW: ~434 g/mol) shares a bromine atom but differs structurally:
- Backbone : Chalcone (aromatic ketone) vs. aliphatic ester in the target compound.
- Functional Groups: Bromine: Positioned on the aromatic ring, enabling electrophilic substitution rather than nucleophilic substitution. Aminoethoxy chain: Introduces basicity and hydrogen-bonding capability, absent in the target compound.
- Applications : Likely bioactive (e.g., antimicrobial, anticancer) due to chalcone’s pharmacological relevance, contrasting with the target’s industrial uses .
Brominated Silane Esters with Varied Substituents
3-(Diethylmethoxysilyl)propyl 2-bromo-2-methylpropanoate
- Structure : Diethylmethoxysilyl replaces ethoxy(dimethyl)silyl.
- Key Differences :
- Steric effects : Bulkier diethyl groups slow hydrolysis and reduce adhesion efficiency.
- Thermal stability : Increased alkyl substitution may enhance thermal resistance in polymer matrices.
Comparative Data Table
Research Findings and Limitations
- Target Compound: Limited peer-reviewed data are available, with supplier information () providing only basic properties. Its silane-bromoester duality suggests utility in hybrid organic-inorganic materials, but experimental validation is needed.
- Chalcone Derivative () : Demonstrated synthetic accessibility (72% yield) and structural complexity but lacks direct industrial overlap with the target compound .
- Knowledge Gaps: Comparative studies on hydrolysis kinetics, thermal stability, or catalytic performance of brominated silane esters are absent in the provided evidence.
Biological Activity
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate silanes with bromoacids. Various methods have been documented, including:
- Direct Halogenation : Utilizing bromine in the presence of a catalyst.
- Silylation Reactions : Employing silylation agents to introduce the ethoxy(dimethyl)silyl group.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, brominated compounds have been shown to interfere with bacterial quorum sensing, leading to reduced biofilm formation and enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In vitro studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. For example, derivatives of brominated esters have been evaluated for their ability to induce apoptosis in cancer cells, showing promise as potential anticancer agents .
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Brominated compounds often act as inhibitors for enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and bacterial infections .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a related brominated furanone compound significantly inhibited biofilm formation in Pseudomonas aeruginosa. The mechanism was attributed to the disruption of quorum sensing pathways .
- Cytotoxicity Assessment : Research conducted on various brominated esters revealed that they exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective concentrations for inducing cell death .
Table 1: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a silyl ether precursor with a brominated ester. Reaction optimization can include varying solvents (e.g., DMF or THF), adjusting reaction temperatures (e.g., 80°C for improved kinetics), and using catalysts like sodium carbonate to enhance nucleophilic substitution efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Reaction conditions from analogous ester syntheses, such as those involving sodium carbonate in DMF at elevated temperatures, can guide protocol design .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies proton environments, particularly the silyl ether (-Si-O-) and bromoester (-CO-O-) groups. For example, the methyl groups on the silyl moiety resonate at ~0.1–0.3 ppm, while the ester carbonyl proton appears downfield .
- FT-IR : Confirms functional groups via stretches such as C=O (~1740 cm⁻¹) and Si-O (~1050 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially the bromine isotope signature.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or bromine displacement. Stability data gaps necessitate periodic stability testing via TLC or HPLC .
Advanced Research Questions
Q. How does the ethoxy(dimethyl)silyl group influence the compound’s reactivity in surface-grafting applications?
- Methodological Answer : The silyl group enables covalent bonding to hydroxyl-rich surfaces (e.g., silica or glass). To assess grafting efficiency:
- Contact Angle Analysis : Measure hydrophobicity changes post-grafting (e.g., increased contact angle from ~47° to ~69° in analogous systems) .
- XPS or ToF-SIMS : Quantify surface elemental composition (Si, Br) to confirm monolayer formation.
- Kinetic Studies : Monitor grafting density vs. reaction time using quartz crystal microbalance (QCM) .
Q. How can conflicting stability data under varying humidity conditions be resolved?
- Methodological Answer :
- Controlled Aging Studies : Expose the compound to relative humidity (RH) levels (20–80%) at 25°C and analyze degradation via:
- ¹H-NMR : Track disappearance of ester/silyl peaks.
- Karl Fischer Titration : Quantify water absorption.
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict hydrolysis susceptibility based on silyl group electron density .
Q. What mechanistic insights explain the compound’s behavior in radical polymerization initiator systems?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates during thermal or UV-induced decomposition of the bromoester group.
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated analogs to identify bond-breaking steps.
- DFT Calculations : Model transition states for Br-C bond cleavage to predict initiation efficiency .
Q. How can grafting density be quantitatively correlated with catalytic activity in hybrid materials?
- Methodological Answer :
- Catalytic Assays : Immobilize the compound on mesoporous silica and test activity in a model reaction (e.g., ester hydrolysis).
- BET Surface Area Analysis : Relate pore size/distribution to accessibility of active sites.
- TEM/EDX Mapping : Visualize spatial distribution of silyl and bromine moieties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
